1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a cyclohexyl group with a hydroxy and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form a cyclohexene ring, which is then oxidized to form the cyclohexyl ring.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions. For example, the hydroxy group can be introduced via hydroboration-oxidation, while the oxo group can be introduced through oxidation using reagents like PCC (Pyridinium chlorochromate).
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Alcohols (for ester formation), amines (for amide formation)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and oxo groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid methyl ester
- 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxamide
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
2680530-80-5 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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